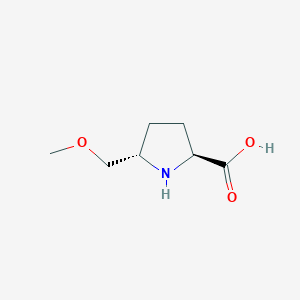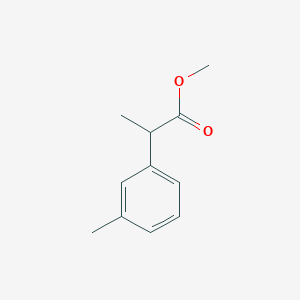
Methyl 2-m-tolylpropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-m-tolylpropanoate is an organic compound with the molecular formula C11H14O2. It is an ester derived from the reaction of methanol and 2-m-tolylpropanoic acid. This compound is known for its pleasant aroma and is often used in the fragrance industry. Its structure consists of a methyl group attached to the oxygen atom of the ester functional group, which is further connected to a 2-m-tolylpropanoic acid moiety.
準備方法
Synthetic Routes and Reaction Conditions
Methyl 2-m-tolylpropanoate can be synthesized through the esterification of 2-m-tolylpropanoic acid with methanol. The reaction typically requires an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to proceed efficiently. The reaction is carried out under reflux conditions to ensure the complete conversion of the acid to the ester. The general reaction scheme is as follows:
2-m-tolylpropanoic acid+methanolacid catalystMethyl 2-m-tolylpropanoate+water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.
化学反応の分析
Types of Reactions
Methyl 2-m-tolylpropanoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to 2-m-tolylpropanoic acid and methanol in the presence of a strong acid or base.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methyl ester can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various nucleophiles, such as amines or thiols, under mild conditions.
Major Products Formed
Hydrolysis: 2-m-tolylpropanoic acid and methanol.
Reduction: 2-m-tolylpropanol.
Substitution: Depending on the nucleophile, products can include amides, thioesters, etc.
科学的研究の応用
Methyl 2-m-tolylpropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various enzymes.
Medicine: Investigated for its potential use in drug development due to its structural similarity to biologically active compounds.
Industry: Utilized in the fragrance industry for its pleasant aroma and as a flavoring agent in food products.
作用機序
The mechanism of action of methyl 2-m-tolylpropanoate largely depends on its interaction with biological targets. As an ester, it can undergo hydrolysis in the body to release 2-m-tolylpropanoic acid, which may interact with specific enzymes or receptors. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound may modulate certain biochemical pathways through its metabolites.
類似化合物との比較
Methyl 2-m-tolylpropanoate can be compared with other esters, such as methyl benzoate and methyl salicylate. While all these compounds share the ester functional group, their unique aromatic moieties confer different properties and applications:
Methyl benzoate: Known for its pleasant floral aroma and used in perfumes and flavorings.
Methyl salicylate: Commonly used as a topical analgesic and in liniments for its anti-inflammatory properties.
This compound stands out due to its specific aromatic structure, which imparts a distinct scent and potential biological activity.
Conclusion
This compound is a versatile compound with applications in various fields, from chemistry and biology to medicine and industry. Its unique structure and reactivity make it an interesting subject for scientific research and industrial applications.
特性
分子式 |
C11H14O2 |
|---|---|
分子量 |
178.23 g/mol |
IUPAC名 |
methyl 2-(3-methylphenyl)propanoate |
InChI |
InChI=1S/C11H14O2/c1-8-5-4-6-10(7-8)9(2)11(12)13-3/h4-7,9H,1-3H3 |
InChIキー |
CPVPAIYARARPNQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)C(C)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


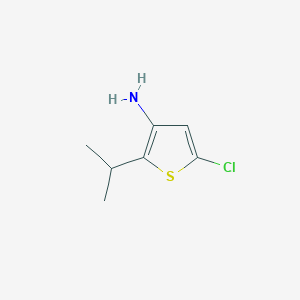
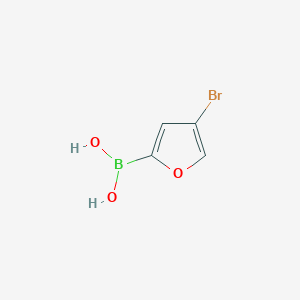
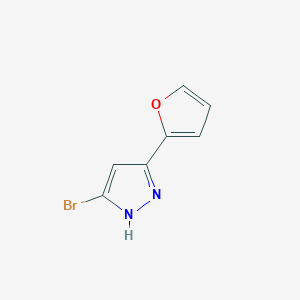

amine](/img/structure/B13324122.png)
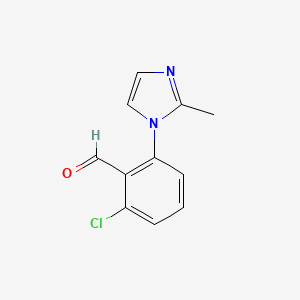

![5-Amino-1-methyl-3-[2-(methylsulfanyl)ethyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B13324133.png)
![8,8-Difluoro-5-oxa-2-azaspiro[3.5]nonane hydrochloride](/img/structure/B13324138.png)
![4,6-Dimethyl-[1,2,5]oxadiazolo[3,4-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B13324147.png)
![2-({[(1R)-1-phenylethyl]amino}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B13324152.png)
![11-Benzyl-2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5-trien-8-one](/img/structure/B13324155.png)
![5-(6-Chloropyridin-3-yl)-4,6-diazaspiro[2.4]hept-4-en-7-one](/img/structure/B13324162.png)
